Ethyl 2-amino-4-chloro-5-iodobenzoate
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Overview
Description
Ethyl 2-amino-4-chloro-5-iodobenzoate is an organic compound with the molecular formula C9H9ClINO2. It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a chlorine atom, and an iodine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-chloro-5-iodobenzoate typically involves multiple steps. One common method starts with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom. The final step involves esterification to obtain the ethyl ester .
Iodination: Methyl anthranilate is reacted with an iodine compound to form ethyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The iodinated product undergoes a Sandmeyer reaction to introduce the chlorine atom, forming this compound.
Esterification: The final product is obtained by esterifying the intermediate compound with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. Key steps include maintaining precise temperature control, using high-purity reagents, and employing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-chloro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzoates depending on the substituent introduced.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 2-amino-4-chloro-5-iodobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-4-chloro-5-iodobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-chloro-5-iodobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-5-chloro-3-iodobenzoate: Differently positioned chlorine and iodine atoms on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9ClINO2 |
---|---|
Molecular Weight |
325.53 g/mol |
IUPAC Name |
ethyl 2-amino-4-chloro-5-iodobenzoate |
InChI |
InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3 |
InChI Key |
OWAMUNGOAALBJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)Cl)I |
Origin of Product |
United States |
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